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Compound of Interest

Compound Name: 5-Ethyl-isoxazole-4-carboxylic acid

Cat. No.: B158690

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Isoxazoles
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of
substituted isoxazoles, a class of five-membered heterocyclic compounds of significant interest
in medicinal chemistry. Isoxazoles are integral components in numerous pharmaceuticals due
to their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and
neuroprotective effects.[1][2] Their unique structural and electronic properties make them
versatile scaffolds in drug design, capable of enhancing pharmacokinetic profiles and improving
efficacy.[3][4] This document details their physical characteristics, chemical reactivity, key
synthetic protocols, and biological significance, with a focus on applications relevant to drug
discovery and development.

Physical Properties of Substituted Isoxazoles

The physical properties of isoxazoles are highly dependent on the nature and position of their
substituents. These properties are critical for predicting the behavior of isoxazole-containing
compounds in biological systems, including their solubility, membrane permeability, and
interaction with protein targets.

Melting and Boiling Points
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Substituents significantly influence the intermolecular forces and crystalline packing of
isoxazoles, thereby affecting their melting and boiling points. Generally, increasing molecular
weight and polarity, or introducing groups capable of hydrogen bonding, will raise these values.

Compound Name Substituents Melting Point (°C) Boiling Point (°C)

3,5-Dimethylisoxazole  3-CHs, 5-CHs -14[1][5][6] 141-144[1][5][6][7]

5-Methylisoxazole-4-

. _ 5-CHs, 4-COOH 144-148
carboxylic acid
3-(4-
methoxyphenyl)-5- 3-(p-MeO-Ph), 5-Ph 120-121[8]
phenylisoxazole
5-(3-bromo-4-
fluorophenyl)-3- 3-Ph, 5-(3-Br-4-F-Ph) 165-166][8]

phenylisoxazole

Acidity and Basicity (pKa)

The isoxazole ring itself is a very weak base due to the electron-withdrawing nature of the
oxygen atom, with the pKa of protonated 3,5-dimethylisoxazole being approximately 1.26.[9]
The acidity or basicity of substituted isoxazoles is primarily determined by their functional
groups. For instance, carboxylic acid substituents are acidic, while amino groups are basic.

Compound Name Functional Group pKa

5-Methylisoxazole-3-carboxylic ) )
i Carboxylic Acid 3.46 £ 0.10[10]
aci

Spectroscopic Properties

Spectroscopic analysis is fundamental for the structural elucidation and characterization of
substituted isoxazoles.

Infrared (IR) Spectroscopy: Characteristic IR absorption bands help identify the isoxazole core
and its functional groups.
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Functional Group / Bond Typical Wavenumber (cm~?)
C=N Stretch 1510 - 1620

C=C Stretch 1400 - 1500

N-O Stretch 900 - 1400

C-H Stretch (Aromatic) 3000 - 3100

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR spectroscopy are
invaluable for determining the precise substitution pattern on the isoxazole ring. Chemical shifts
are influenced by the electronic effects (inductive and resonance) of the substituents.[11][12]

IH NMR Chemical Shifts (in CDCIs)

Position Typical Chemical Shift (6, ppm)
H-3 ~8.2-8.5
H-4 ~6.3-6.8

| H-5|~8.5-8.8 |

13C NMR Chemical Shifts (in CDCI3)[8][12][13]

Position Typical Chemical Shift (6, ppm)
C-3 ~150 - 160
C-4 ~100 - 110

| C-5 | ~165 - 175 |

UV-Visible (UV-Vis) Spectroscopy: Isoxazoles typically exhibit absorption maxima in the UV
region, corresponding to 1t — 1t* electronic transitions. The exact wavelength (Amax) and molar
absorptivity are dependent on the substituents and the extent of conjugation.
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Chemical Properties and Reactivity

The chemical reactivity of the isoxazole ring is characterized by its aromaticity, the presence of
two electronegative heteroatoms, and a relatively weak N-O bond.

o Electrophilic Aromatic Substitution: Due to the ring's overall electron-deficient nature
compared to benzene, electrophilic substitution is less facile. When it occurs, it is highly
regioselective, favoring the C4 position.[9][14] This is because the Wheland intermediates for
attack at C4 are more stable and do not place a positive charge adjacent to the

electronegative oxygen atom.

» Nucleophilic Attack and Ring Opening: The isoxazole ring is susceptible to cleavage under
various conditions, a property widely exploited in organic synthesis.[15][16]

o Reductive Cleavage: Catalytic hydrogenation (e.g., with Raney Nickel or Pd/C) readily
cleaves the weak N-O bond to yield 3-amino enones.[9]

o Base-Mediated Opening: Strong bases can deprotonate the C3 or C5 positions, which can
lead to ring-opening reactions, especially if the isoxazole is quaternized at the nitrogen

atom.

o Electrophilic Attack on Nitrogen: Treatment with an electrophilic fluorinating agent like
Selectfluor can induce a ring-opening fluorination, yielding tertiary fluorinated carbonyl
compounds.[17][18][19]
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Diagram 1: Key Reactivity Pathways of the Substituted Isoxazole Ring.

Experimental Protocols for Synthesis

A variety of synthetic methods are available for constructing the isoxazole ring. The choice of
method depends on the desired substitution pattern and the availability of starting materials.

General Experimental Workflow

The synthesis and verification of a novel substituted isoxazole typically follow a standardized

workflow from reaction setup to final characterization.
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Diagram 2: General Experimental Workflow for Isoxazole Synthesis.

Protocol 1: Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition between a nitrile oxide (generated in situ) and an alkyne is one of the
most versatile and widely used methods for preparing isoxazoles.[20][21][22]

o Objective: To synthesize a 3,5-disubstituted isoxazole from an aldoxime and a terminal
alkyne.

e Materials:
o Substituted aldoxime (1.0 eq)
o Terminal alkyne (1.1 eq)
o Oxidant (e.g., Chloramine-T, diacetoxyiodobenzene) (1.2 eq)

o Solvent (e.g., Ethanol, Dichloromethane, or Methanol)
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e Procedure:

To a solution of the substituted aldoxime and the terminal alkyne in the chosen solvent,
add the oxidant portion-wise at room temperature.

Stir the reaction mixture vigorously. The reaction can be conducted at room temperature or
heated (conventional or microwave) to accelerate the in situ formation of the nitrile oxide
dipole and subsequent cycloaddition.[23]

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting
materials are consumed.

Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.qg., ethyl acetate).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate
(Na2S0a4), and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired
substituted isoxazole.

Protocol 2: Synthesis from 1,3-Diketones

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and

straightforward method for synthesizing 3,5-disubstituted isoxazoles.

o Objective: To synthesize a 3,5-disubstituted isoxazole from a 1,3-diketone.

o Materials:

o

[¢]

[e]

[e]

1,3-Diketone (1.0 eq)
Hydroxylamine hydrochloride (NH20H-HCI) (1.1 eq)
Base (e.g., Sodium acetate, Sodium hydroxide) (1.2 eq)

Solvent (e.g., Ethanol, Acetic Acid)
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e Procedure:

o

Dissolve the 1,3-diketone, hydroxylamine hydrochloride, and the base in the solvent in a
round-bottom flask.

o Heat the mixture to reflux and maintain for several hours (typically 2-6 hours).
o Monitor the reaction by TLC.

o After completion, cool the reaction mixture to room temperature.

o Pour the mixture into ice-cold water to precipitate the product.

o Collect the solid product by filtration, wash with cold water, and dry.

o Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to
obtain the pure 3,5-disubstituted isoxazole.

Biological Significance and Role in Drug
Development

The isoxazole moiety is considered a "privileged scaffold" in medicinal chemistry, appearing in
a wide range of FDA-approved drugs.[4][24] Its derivatives exhibit numerous pharmacological
activities, including:

e Anti-inflammatory: As seen in COX-2 inhibitors like Valdecoxib.[25]

» Anticancer: Via mechanisms such as apoptosis induction and inhibition of tubulin
polymerization or histone deacetylases (HDACS).[3][26]

e Antimicrobial: In antibiotics such as Cloxacillin and Sulfamethoxazole.

¢ Neuropsychiatric: In antipsychotics like Risperidone and in modulators of neurotransmitter
receptors like AMPA receptors.[27][28][29]

Case Study: Valdecoxib and COX-2 Inhibition
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Valdecoxib is a potent and selective non-steroidal anti-inflammatory drug (NSAID) that
specifically inhibits the cyclooxygenase-2 (COX-2) enzyme.[30][31] The COX-2 enzyme is
responsible for converting arachidonic acid into prostaglandins, which are key mediators of
inflammation and pain.[25] By selectively blocking COX-2, Valdecoxib reduces inflammation
without significantly affecting the COX-1 isoform, which is crucial for maintaining the gastric
lining, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[32]
Although withdrawn from the market due to cardiovascular concerns, its mechanism remains a
prime example of isoxazole-based drug action.[25][33]

Pro-inflammatory Pathway h

Arachidonic Acid Valdecoxib
(from cell membrane) (Isoxazole Derivative)

hibition

COX-2 Enzyme
(Cyclooxygenase-2)

Prostaglandins
(e.g., PGHz2, PGE2)

Inflammation, Pain, Fever

Click to download full resolution via product page

Diagram 3: Mechanism of Action of Valdecoxib as a Selective COX-2 Inhibitor.
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Conclusion

Substituted isoxazoles represent a fundamentally important class of heterocyclic compounds
with tunable physical properties and versatile chemical reactivity. Their amenability to a wide
range of synthetic modifications and their proven track record as effective pharmacophores
ensure their continued relevance in modern drug discovery. A thorough understanding of their
properties, as outlined in this guide, is essential for researchers aiming to design and develop
the next generation of isoxazole-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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